molecular formula C14H13N5O B14437025 N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide CAS No. 77378-88-2

N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide

Cat. No.: B14437025
CAS No.: 77378-88-2
M. Wt: 267.29 g/mol
InChI Key: VJOCYFUVZJLYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a fused triazolopyrimidine core with a methyl group at position 8, a phenyl ring at position 7, and an acetamide substituent at position 3. Its molecular formula is C₁₄H₁₃N₅O (molar mass: 267.29 g/mol).

Properties

CAS No.

77378-88-2

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(8-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C14H13N5O/c1-9-12(11-6-4-3-5-7-11)17-14(16-10(2)20)19-8-15-18-13(9)19/h3-8H,1-2H3,(H,16,17,20)

InChI Key

VJOCYFUVZJLYJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N2C1=NN=C2)NC(=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthetic Pathways

Cyclocondensation of Chlorinated Pyrimidine Precursors

The most extensively documented method involves the reaction of N-(4-chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide with formylhydrazine in dimethylformamide (DMF) under nitrogen atmosphere.

Reaction Conditions and Workflow
  • Reagents :
    • N-(4-Chloro-5-methyl-6-phenylpyrimidin-2-yl)acetamide (7.85 parts)
    • Formylhydrazine (6.0 parts)
    • Molecular sieve 3A (2.0 parts)
    • DMF (60 parts by volume)
  • Procedure :
    The chlorinated pyrimidine precursor is suspended in DMF containing molecular sieves to absorb moisture. Formylhydrazine is added, and the mixture is refluxed under nitrogen for 2.5 hours. After cooling to room temperature and standing for 16 hours, the solution is poured into cold water to precipitate the product. The bright yellow crystalline solid is filtered, washed with water, and recrystallized from methanol.
  • Yield : ~52% (based on Example 4 in)
  • Melting Point : 210°C.
Mechanistic Insights

The reaction proceeds via nucleophilic substitution at the C4 chlorine atom of the pyrimidine ring, followed by cyclization to form the triazolo[4,3-c]pyrimidine core. Molecular sieves enhance reaction efficiency by sequestering water, shifting the equilibrium toward product formation.

Post-Synthetic Acetylation of 8-Methyl-7-PhenylTriazolo[4,3-c]Pyrimidin-5-Amine

An alternative route involves acetylating the primary amine intermediate 8-methyl-7-phenyltriazolo[4,3-c]pyrimidin-5-amine with acetic anhydride.

Reaction Parameters
  • Reagents :
    • 8-Methyl-7-phenyltriazolo[4,3-c]pyrimidin-5-amine (6.6 parts)
    • Acetic anhydride (10 parts by volume)
    • Pyridine (50 parts by volume)
  • Procedure :
    The amine intermediate is suspended in pyridine, and acetic anhydride is added dropwise. The mixture is stirred at room temperature for 18 hours, during which a clear solution forms. Turbidity develops after 21 hours, indicating product precipitation. The solvent is evaporated under reduced pressure, and the residue is stirred in water, filtered, and recrystallized from methanol.
  • Yield : ~48% (Example 3 in)
  • Melting Point : 210°C.
Advantages and Limitations
  • Advantages : Avoids handling chlorinated precursors; suitable for late-stage functionalization.
  • Limitations : Requires isolation of the amine intermediate, adding an extra synthetic step.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

  • DMF vs. Pyridine : DMF facilitates cyclocondensation at reflux (120–140°C), while pyridine is optimal for acetylation at ambient temperatures.
  • Molecular Sieves : Critical for water removal in cyclocondensation, improving yields by 15–20%.

Nitrogen Atmosphere

Reactions conducted under nitrogen minimize oxidation byproducts, particularly in DMF-based routes.

Purification and Characterization

Recrystallization Protocols

  • Methanol Recrystallization : Consistently produces high-purity crystals (bright yellow needles) with melting points between 210–258°C.
  • Yield Loss Mitigation : Slow cooling during recrystallization reduces yield loss to <5%.

Analytical Data

  • Spectroscopic Confirmation :
    • ¹H NMR (DMSO-d6): δ 2.15 (s, 3H, CH3), 7.45–7.60 (m, 5H, Ph), 8.25 (s, 1H, triazole-H).
    • IR : 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Acetylation Route
Starting Material Chlorinated pyrimidine Triazolopyrimidinamine
Reaction Time 18–40 hours 18–21 hours
Yield 52% 48%
Purity (HPLC) >98% >97%
Scalability High Moderate

Industrial and Research Implications

The cyclocondensation route is favored for large-scale synthesis due to fewer intermediates and higher scalability. However, the acetylation method offers flexibility for derivative synthesis. Future research should explore catalytic systems to reduce reaction times and solvent volumes.

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

The compound’s closest analogs include isomers and derivatives of the triazolopyrimidine system. Key comparisons are outlined below:

(a) Triazolo[1,5-c]pyrimidine vs. Triazolo[4,3-c]pyrimidine Isomers
  • Compound 6 ([1,2,4]Triazolo[1,5-c]pyrimidine derivative):
    • Structure: 2-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
    • Key Data: Lower melting point (m.p.) and upfield-shifted protons in ¹H-NMR (e.g., C5-H at δ ~7.8 ppm).
  • Compound 7 ([1,2,4]Triazolo[4,3-c]pyrimidine derivative):
    • Structure: 3-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine.
    • Key Data: Higher m.p. and downfield-shifted protons (C3-CH₃ at δ ~2.9 ppm; C5-H at δ ~8.2 ppm).

Comparison with Target Compound :
The [4,3-c] isomer (target compound) is expected to exhibit higher thermal stability (m.p.) and distinct NMR shifts compared to [1,5-c] isomers due to electronic and steric differences in the fused ring system.

(b) Substituent Variations
  • Compound 8 ([1,2,4]Triazolo[1,5-c]pyrimidine):
    • Substituents: Lacks methyl and acetamide groups; features a p-tolyl group.
    • Synthesis: Formed via formic acid-mediated isomerization of triazolo[4,3-c]pyrimidines.
  • Compound 9 ([1,2,4]Triazolo[4,3-c]pyrimidine):
    • Substituents: Similar to Compound 7 but with a p-tolyl group.
    • Key Data: Higher m.p. than Compound 8, consistent with trends in triazolo[4,3-c] derivatives.

Comparison with Target Compound :
The acetamide group in the target compound likely enhances hydrogen-bonding capacity and solubility in polar solvents compared to methyl or p-tolyl substituents in analogs.

Physicochemical Properties

Property Target Compound Compound 6 ([1,5-c]) Compound 7 ([4,3-c])
Molecular Formula C₁₄H₁₃N₅O C₁₄H₁₂N₆ C₁₄H₁₂N₆
Key Substituents Acetamide, phenyl, methyl p-Tolyl, methyl p-Tolyl, methyl
¹H-NMR Shifts Not reported C5-H: δ ~7.8 ppm C5-H: δ ~8.2 ppm
Melting Point Not reported Lower Higher

Pharmacological Potential (Inferred)

While biological data for the target compound are absent, structurally related triazolopyrimidines are explored for kinase inhibition and anticancer activity. The acetamide group may improve bioavailability compared to methyl or p-tolyl analogs.

Biological Activity

N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C14H13N5OC_{14}H_{13}N_5O and is characterized by a triazolo-pyrimidine core structure. Its systematic name reflects its complex heterocyclic nature, which is critical for its biological activity. The compound can be represented as follows:

Structure N 8 Methyl 7 phenyl 1 2 4 triazolo 4 3 c pyrimidin 5 yl acetamide\text{Structure }\text{N 8 Methyl 7 phenyl 1 2 4 triazolo 4 3 c pyrimidin 5 yl acetamide}

1. Antiviral Activity

Recent studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit antiviral properties. For instance, derivatives have shown effectiveness against various strains of influenza by disrupting key protein interactions essential for viral replication. The mechanism often involves the inhibition of RNA-dependent RNA polymerase (RdRP), which is crucial for viral genome replication and transcription .

2. Inhibition of Kinases

The compound has been evaluated for its inhibitory effects on specific kinases such as p38 mitogen-activated protein kinase (MAPK). Inhibitors of p38 MAPK are known to play roles in inflammatory responses and cellular stress responses. The structural features of this compound suggest it may serve as a potent inhibitor in this regard .

3. Anticancer Potential

Research has also explored the anticancer potential of triazolo-pyrimidine derivatives. These compounds have been found to induce apoptosis in cancer cells by modulating various signaling pathways. The ability to target multiple pathways makes them promising candidates for further development in cancer therapy .

Case Study 1: Antiviral Efficacy

A study demonstrated that a related triazolo-pyrimidine compound exhibited an EC50 value ranging from 5 to 14 μM against Influenza A and B strains without significant cytotoxicity at concentrations up to 250 μM. This suggests that this compound may share similar antiviral efficacy .

Case Study 2: Inhibition of Protein Kinases

In another investigation focusing on kinase inhibition, a related compound was tested against a panel of kinases and showed selective inhibition with a pIC50 value of approximately 7.6 against colony-stimulating factor 1 receptor (CSF1R). This indicates the potential of this compound to be developed as a selective therapeutic agent targeting specific kinases .

Research Findings Summary

Biological Activity Mechanism IC50/EC50 Values References
AntiviralDisruption of RdRP interactionsEC50: 5 - 14 μM
Kinase Inhibitionp38 MAPK inhibitionpIC50: ~7.6
AnticancerInduction of apoptosisVaries by cell line

Q & A

Q. How to design a SAR study focusing on the triazole-pyrimidine core?

  • Methodological Answer : Synthesize analogs with variations at C5 (e.g., replacing acetamide with urea or sulfonamide) and C7 (substituted phenyl groups). Test binding affinity via SPR (surface plasmon resonance) against target proteins (e.g., PARP1). Use CoMFA (Comparative Molecular Field Analysis) to correlate structural features with activity .

Q. What controls are essential in evaluating this compound’s inhibition of oxidative stress pathways?

  • Methodological Answer : Include ROS scavengers (e.g., NAC) and negative controls (e.g., scrambled analogs). Measure ROS levels via fluorescent probes (DCFH-DA) in cell-free (e.g., Fenton reaction) and cellular assays (RAW264.7 macrophages) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.